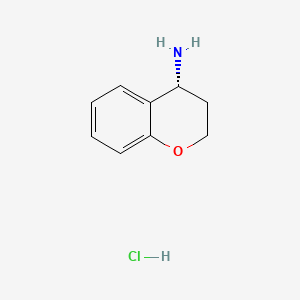

(R)-Chroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: (R)-Chroman-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of (R)-Chroman-4-amine hydrochloride. Due to the limited publicly available data, this document focuses on the fundamental characteristics of the compound.

Chemical Properties

This compound is a chiral amine derivative of chroman. Its hydrochloride salt form generally confers increased stability and solubility in aqueous solutions compared to the free base.

Table 1: Core Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 1034053-17-6 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Structural Information

The core structure consists of a chroman ring system with an amine group at the 4-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon-4).

Caption: Chemical structure and basic properties of this compound.

Handling and Storage

It is recommended to store this compound in a cool, dry place, away from incompatible substances. For long-term storage, temperatures of -20°C are advised. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of this compound are scarce. Researchers interested in utilizing this compound would likely need to develop or adapt existing methods for the synthesis of chiral amines or chroman derivatives.

A general workflow for characterizing a compound like this would involve:

Caption: A generalized workflow for the chemical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. As a chiral amine, it could potentially interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Further research is required to elucidate its pharmacological profile.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for rigorous experimental validation. Researchers should always consult primary literature and safety data sheets before handling any chemical compound.

(R)-Chroman-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

CAS Number: 730980-59-3

This technical guide provides an in-depth overview of (R)-Chroman-4-amine hydrochloride, a chiral amine that serves as a versatile building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the drug development sector, offering a consolidated resource on its chemical properties, potential therapeutic applications, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a solid, chiral compound with the molecular formula C₉H₁₂ClNO.[1] It is the hydrochloride salt of (R)-Chroman-4-amine, which enhances its stability and solubility in aqueous solutions, a favorable property for research and formulation.[2] The purity of commercially available this compound is typically reported as 97% or higher.[1]

| Property | Value | Reference(s) |

| CAS Number | 730980-59-3 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| IUPAC Name | (4R)-3,4-dihydro-2H-chromen-4-amine hydrochloride | [1] |

| InChI Key | BVMKYKMJUZEGBU-DDWIOCJRSA-N | [1] |

| Storage | Room temperature | [1] |

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[3] The chroman scaffold is a privileged structure found in a variety of bioactive compounds.[4]

Neurological Disorders

The core structure of (R)-Chroman-4-amine is being investigated for its potential in treating a range of neurological and neurodegenerative diseases.[3] While specific mechanisms of action for derivatives of this compound are largely proprietary and under active investigation, the general aim is to develop molecules that can modulate targets within the central nervous system.

Anti-inflammatory Activity: TNF-α Inhibition

Emerging evidence suggests that this compound may possess anti-inflammatory properties through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory conditions. While the precise mechanism of inhibition by this compound is not yet fully elucidated, it is hypothesized to involve binding to the TNF-α receptor, thereby blocking the downstream signaling cascade that leads to an inflammatory response.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis of this compound and its application in biological assays are not extensively available in the public domain. However, this section provides generalized methodologies based on established chemical and biological procedures.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor, typically a chroman-4-one derivative. A plausible synthetic route involves the reductive amination of chroman-4-one, followed by chiral separation to isolate the desired (R)-enantiomer.

Step 1: Reductive Amination of Chroman-4-one (General Procedure)

Reductive amination is a common method for the formation of amines from ketones or aldehydes.[5][6] In this case, chroman-4-one would be reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent.

-

Reaction: Chroman-4-one is reacted with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form racemic chroman-4-amine.[7][8]

-

Solvent: A suitable solvent for this reaction would be an alcohol, such as methanol or ethanol, or an aprotic solvent like dichloromethane or dichloroethane.[7]

-

Purification: The resulting racemic amine would be purified using standard techniques such as column chromatography.[9]

Step 2: Chiral Separation of Chroman-4-amine Enantiomers (General Procedure)

The separation of the racemic mixture of chroman-4-amine is a critical step to obtain the enantiomerically pure (R)-form. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose.[10][11]

-

Technique: Chiral HPLC is employed to separate the (R) and (S) enantiomers of chroman-4-amine.[12][13]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[14]

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like heptane or hexane and an alcohol such as isopropanol or ethanol.[12]

Step 3: Salt Formation

To obtain the hydrochloride salt, the purified (R)-Chroman-4-amine would be treated with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.

Caption: General synthetic workflow for this compound.

TNF-α Inhibition Assay

To evaluate the potential of this compound to inhibit TNF-α, a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[15][16] This assay quantifies the amount of TNF-α secreted by immune cells, such as macrophages, in response to an inflammatory stimulus.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured and seeded in a multi-well plate.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.[17]

-

Treatment: The cells are co-treated with varying concentrations of this compound.

-

ELISA: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a sandwich ELISA kit.[2] The assay involves capturing the TNF-α with a specific antibody, followed by detection with a second, enzyme-linked antibody. The addition of a substrate results in a color change that is proportional to the amount of TNF-α present.

-

Data Analysis: The results are analyzed to determine the concentration of this compound that causes a 50% reduction in TNF-α secretion (IC₅₀ value).

Caption: General workflow for a cell-based TNF-α inhibition ELISA.

Signaling Pathway

The hypothesized mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the TNF-α signaling pathway. Binding of TNF-α to its receptor (TNFR) on the cell surface typically triggers a cascade of intracellular events that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[18] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes. By potentially blocking the interaction between TNF-α and its receptor, this compound could prevent the initiation of this inflammatory cascade.[19]

Caption: Hypothesized inhibition of the TNF-α signaling pathway.

Quantitative Data

As of the date of this document, specific quantitative data for this compound, such as IC₅₀ values for TNF-α inhibition or detailed pharmacokinetic (ADME) profiles, are not publicly available. The evaluation of these parameters is a critical component of the drug discovery and development process and is likely being conducted in proprietary research programs. General pharmacokinetic aspects of chromene derivatives are an active area of study.[20]

Conclusion

This compound is a valuable chiral building block with considerable potential in the development of novel therapeutics, particularly for neurological disorders and inflammatory conditions. Its utility as a scaffold for creating diverse and potent drug candidates is evident. While detailed experimental data remains limited in the public domain, the general methodologies and hypothesized mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its biological activities and the development of specific, optimized protocols will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound | 730980-59-3 [sigmaaldrich.com]

- 2. novamedline.com [novamedline.com]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Chapter - Pharmacokinetic Aspects of Chromenes | Bentham Science [benthamscience.com]

An In-depth Technical Guide to (R)-Chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Chroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone with an amine substituent at the 4-position. The chroman moiety, a bicyclic system composed of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The stereochemistry at the C4 position is crucial for its biological activity, with the (R)-enantiomer often exhibiting distinct pharmacological profiles compared to its (S)-counterpart or the racemic mixture.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of this compound, with a focus on its role as a potential modulator of inflammatory pathways.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a rigid bicyclic core with a chiral center at the amine-bearing carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays and pharmaceutical formulation development.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 730980-59-3 |

| InChI | InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |

| InChIKey | BVMKYKMJUZEGBU-DDWIOCJRSA-N |

| Canonical SMILES | C1COC2=CC=CC=C2C1N.Cl |

| Physical Form | Solid |

| Solubility | Soluble in water |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Characterization

The synthesis of enantiomerically pure this compound typically involves a stereoselective approach to introduce the amine group at the C4 position of the chroman ring.

Representative Experimental Protocol: Asymmetric Synthesis

The following is a representative protocol for the asymmetric synthesis of a chiral chroman-4-amine, adapted from established methodologies for related structures. This multi-step synthesis generally starts from a corresponding chroman-4-one.

Step 1: Asymmetric Reduction of Chroman-4-one

-

To a solution of chroman-4-one (1 equivalent) in an appropriate solvent (e.g., methanol or isopropanol) at a controlled temperature (e.g., 0 °C), a chiral reducing agent or a combination of a reducing agent (e.g., sodium borohydride) and a chiral catalyst (e.g., a CBS catalyst) is added.

-

The reaction is stirred for a specified time (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched, and the chiral alcohol, (R)-chroman-4-ol, is extracted and purified using column chromatography.

Step 2: Conversion to an Amine Precursor

-

The hydroxyl group of (R)-chroman-4-ol is converted to a good leaving group, for instance, by mesylation or tosylation, by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).

-

The resulting sulfonate ester is then reacted with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) to yield (S)-4-azidochroman via an SN2 reaction, which proceeds with inversion of stereochemistry.

Step 3: Reduction of the Azide and Salt Formation

-

The azide is reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This step proceeds with retention of stereochemistry, yielding (R)-chroman-4-amine.

-

The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate this compound.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry. The proton and carbon signals of the chroman core and the amine group would be expected in their characteristic regions.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

Biological Activity and Signaling Pathway

This compound and related chroman-4-amine derivatives have been investigated for their potential biological activities, with a notable focus on their role as inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.

Mechanism of Action: TNF-α Inhibition

This compound is suggested to act as a TNF-α antagonist.[1] By inhibiting TNF-α, it can potentially disrupt the downstream signaling cascades that lead to inflammation.

TNF-α Signaling Pathway

The binding of TNF-α to its receptor (TNFR1) on the cell surface initiates a complex signaling cascade. This can lead to the activation of several downstream pathways, including the NF-κB and MAPK pathways, ultimately resulting in the transcription of genes involved in inflammation and apoptosis. This compound is believed to interfere with this initial binding or a subsequent step in the activation of the receptor complex.

Caption: Simplified TNF-α signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing TNF-α Inhibition

A typical workflow to evaluate the efficacy of this compound as a TNF-α inhibitor in a cell-based assay is outlined below.

Caption: Experimental workflow for evaluating TNF-α inhibition.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry, particularly as an inhibitor of the pro-inflammatory cytokine TNF-α. Its well-defined structure and the availability of synthetic routes for its enantioselective preparation make it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory disorders. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.

References

Synthesis of (R)-Chroman-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly enantioselective method for the synthesis of (R)-Chroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available chroman-4-one. The primary strategy outlined involves a multi-step sequence commencing with an asymmetric reduction, followed by stereochemical inversion and subsequent functional group transformations.

Executive Summary

The synthesis of enantiomerically pure (R)-Chroman-4-amine is a critical process for the development of various pharmacologically active molecules. This guide provides a comprehensive overview of a reliable synthetic route that proceeds via the following key transformations:

-

Asymmetric Reduction: Enantioselective reduction of chroman-4-one to (S)-chroman-4-ol using a Corey-Bakshi-Shibata (CBS) catalyst.

-

Stereochemical Inversion: Conversion of the resulting (S)-chroman-4-ol to (R)-chroman-4-azide with inversion of stereochemistry.

-

Amine Formation: Reduction of the azide moiety to the primary amine.

-

Salt Formation: Conversion of the (R)-chroman-4-amine to its stable hydrochloride salt.

This methodology is favored for its high enantioselectivity and the reliability of each synthetic step. This document provides detailed experimental protocols, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow.

Data Presentation

The following table summarizes the typical quantitative data for each key step in the synthesis of this compound from chroman-4-one. The data presented is a compilation from various sources and represents expected outcomes under optimized conditions.

| Step | Reactant(s) | Key Reagents/Catalyst | Solvent(s) | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| 1. Asymmetric Reduction | Chroman-4-one | (S)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex | THF | 90 - 98 | >98 (for (S)-alcohol) |

| 2. Mesylation | (S)-Chroman-4-ol | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 95 - 99 | Not applicable |

| 3. Azide Substitution (Inversion) | (S)-Chroman-4-ol mesylate | Sodium azide | DMF | 85 - 95 | >98 (for (R)-azide) |

| 4. Azide Reduction | (R)-Chroman-4-azide | Palladium on carbon (10%), Hydrogen gas | Methanol | 90 - 98 | >98 (for (R)-amine) |

| 5. Hydrochloride Salt Formation | (R)-Chroman-4-amine | HCl in diethyl ether or isopropanol | Diethyl ether | >95 | Not applicable |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway from chroman-4-one to (R)-Chroman-4-amine HCl.

Experimental Workflow

Caption: Experimental workflow for the synthesis of (R)-Chroman-4-amine HCl.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Asymmetric Reduction of Chroman-4-one to (S)-Chroman-4-ol

This procedure utilizes a Corey-Bakshi-Shibata (CBS) reduction to achieve high enantioselectivity.

-

Materials:

-

Chroman-4-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred solution.

-

After stirring for 15 minutes at 0 °C, add a solution of chroman-4-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Slowly add 2 M HCl and stir for another 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford (S)-chroman-4-ol as a white solid.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Step 2 & 3: Synthesis of (R)-Chroman-4-azide via Mesylation and Azide Substitution

This two-step, one-pot procedure involves the activation of the alcohol as a mesylate followed by an S_N2 reaction with sodium azide, which proceeds with inversion of stereochemistry.

-

Materials:

-

(S)-Chroman-4-ol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Water

-

-

Procedure:

-

Dissolve (S)-chroman-4-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq.).

-

Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-chroman-4-ol mesylate. This intermediate is typically used in the next step without further purification.

-

Dissolve the crude mesylate in anhydrous DMF.

-

Add sodium azide (3.0 eq.) and heat the mixture to 80-90 °C.

-

Stir the reaction at this temperature for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude (R)-chroman-4-azide can be purified by column chromatography if necessary.

-

Step 4: Reduction of (R)-Chroman-4-azide to (R)-Chroman-4-amine

This step involves the reduction of the azide to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method.

-

Materials:

-

(R)-Chroman-4-azide

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve (R)-chroman-4-azide (1.0 eq.) in methanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a nitrogen atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the azide is fully consumed (typically 2-4 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-chroman-4-amine.

-

Step 5: Formation of this compound

The final step is the formation of the stable and crystalline hydrochloride salt.

-

Materials:

-

(R)-Chroman-4-amine

-

Anhydrous diethyl ether

-

2 M HCl in diethyl ether (or a solution of HCl in isopropanol)

-

-

Procedure:

-

Dissolve the crude (R)-chroman-4-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Conclusion

The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound from chroman-4-one. The use of the CBS reduction is pivotal in establishing the initial chirality with excellent control, which is then effectively inverted and converted to the desired amine. The procedures outlined, when performed with care, can provide the target compound in good overall yield and high enantiomeric purity, making it suitable for applications in drug discovery and development.

Spectroscopic and Synthetic Profile of (R)-Chroman-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to (R)-Chroman-4-amine hydrochloride. Due to the limited availability of public, non-proprietary spectroscopic data for this specific enantiomer, this document serves as a template, outlining the expected data formats, experimental protocols, and analytical workflows. The provided tables and methodologies are based on established principles of organic chemistry and spectroscopic analysis for similar chiral amines.

Spectroscopic Data

The characterization of this compound relies on a suite of spectroscopic techniques to confirm its chemical structure, purity, and stereochemistry. While specific datasets are not publicly available, the following sections detail the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the proton environment within a molecule. The expected chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), are summarized below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | |

| CH-NH₂ (C4-H) | ~4.5 | Triplet | |

| O-CH₂ (C2-H) | 4.2 - 4.4 | Multiplet | |

| CH₂ (C3-H) | 2.0 - 2.3 | Multiplet | |

| NH₃⁺ | 8.5 - 9.5 | Broad Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The anticipated chemical shifts for the unique carbon atoms in this compound are presented in the following table.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C4 (CH-NH₂) | ~50 |

| C2 (O-CH₂) | ~65 |

| C3 (CH₂) | ~30 |

| C4a (Aromatic Quaternary) | ~120 |

| C8a (Aromatic Quaternary) | ~155 |

| Aromatic CH Carbons | 115 - 130 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) is a common technique.

| Parameter | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Expected [M+H]⁺ | 150.0919 |

| Expected [M]⁺ (as free amine) | 149.0841 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 3200 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1260 |

| C-N Stretch | 1020 - 1250 |

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic Chroman-4-amine

A common route to racemic chroman-4-amine starts from chroman-4-one.

Protocol: Reductive Amination of Chroman-4-one

-

Reaction Setup: To a solution of chroman-4-one (1 equivalent) in an appropriate solvent such as methanol or ethanol, add ammonium acetate or a similar ammonia source (excess, e.g., 10 equivalents).

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) until the effervescence ceases. Basify the solution with a concentrated base (e.g., 6 M NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic chroman-4-amine. The crude product can be further purified by column chromatography on silica gel.

Chiral Resolution of Racemic Chroman-4-amine

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic chroman-4-amine in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 equivalents), in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add an aqueous base (e.g., 2 M NaOH) to deprotonate the amine.

-

Extraction and Conversion to Hydrochloride Salt: Extract the free (R)-Chroman-4-amine with an organic solvent. Dry the organic layer, filter, and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the this compound salt.

-

Final Purification: Collect the hydrochloride salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway where a chroman-4-amine derivative might be involved, based on the known activities of similar compounds.

Technical Guide: Spectroscopic Analysis of (R)-Chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (R)-Chroman-4-amine hydrochloride. Due to the public unavailability of specific experimental data for the (R)-enantiomer, this guide presents predicted data based on the known chemical structure and general spectroscopic principles. The spectral data for the (S)-enantiomer, (S)-Chroman-4-amine hydrochloride (CAS: 1035093-81-2), is expected to be identical under standard achiral conditions.

Compound Information

| Compound Name | This compound |

| Synonyms | (4R)-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Structure | O / C6H4 CH-NH3+ Cl- \ / CH2-CH2 |

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 3H | -NH₃⁺ |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~6.8 - 7.0 | m | 2H | Ar-H |

| ~4.3 - 4.5 | m | 1H | O-CH₂ |

| ~4.1 - 4.3 | m | 1H | O-CH₂ |

| ~4.0 - 4.2 | t | 1H | CH-NH₃⁺ |

| ~2.1 - 2.3 | m | 2H | CH₂ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. br s = broad singlet, m = multiplet, t = triplet.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Ar-C-O |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~121 | Ar-C |

| ~120 | Ar-CH |

| ~117 | Ar-CH |

| ~64 | O-CH₂ |

| ~48 | CH-NH₃⁺ |

| ~30 | CH₂ |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Interpretation |

| 150.09 | [M+H]⁺ (protonated free amine) |

| 133.06 | [M+H - NH₃]⁺ |

| 121.06 | [M+H - CH₂CH₂NH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the parent ion and its fragments.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a Liquid Chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol and water (typically 50:50 v/v). A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

-

Instrumentation:

-

Set up the ESI-MS in positive ion mode.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, source temperature of 120-150 °C, and desolvation gas flow of 600-800 L/hr.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire a full scan mass spectrum over a mass range of m/z 50-500.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 150.09) and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

A Technical Guide to the Chiral Resolution of Racemic Chroman-4-amine

Abstract

Enantiomerically pure chroman-4-amine is a valuable chiral building block, particularly significant in medicinal chemistry for the synthesis of therapeutic agents targeting the Central Nervous System (CNS).[1] Racemic mixtures of this compound require separation, a process known as chiral resolution, to isolate the desired enantiomer, as different enantiomers of a drug can exhibit varied pharmacological, metabolic, and toxicological profiles.[2] This technical guide provides an in-depth overview of the predominant method for resolving racemic chroman-4-amine: diastereomeric salt formation. It includes a detailed experimental protocol, a summary of effective resolving agents, and workflow diagrams to illustrate the process.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For chiral amines like chroman-4-amine, the most common and industrially scalable method is the formation of diastereomeric salts.[3][4] This technique leverages the reaction of a racemic base with a single enantiomer of a chiral acid. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, most notably solubility.[5] This difference allows for their separation through fractional crystallization.[1]

The success of this method hinges on two critical factors: the choice of the resolving agent and the selection of a suitable solvent system that maximizes the solubility difference between the two diastereomeric salts.[4][6]

The Resolution Workflow: From Racemate to Enantiopure Amine

The classical resolution process follows a logical sequence of steps, beginning with the formation of diastereomeric salts and concluding with the isolation of the pure enantiomer. The workflow below illustrates this multi-stage process.

Caption: Workflow for Diastereomeric Salt Resolution.

Key Resolving Agents for Chiral Amines

The selection of an appropriate resolving agent is paramount for achieving high enantiomeric purity. Chiral acids are the agents of choice for resolving racemic amines.[7] While numerous agents exist, certain ones have demonstrated broad utility and effectiveness.[1][3] The table below summarizes common resolving agents applicable to chroman-4-amine.

| Resolving Agent | Chemical Class | Key Characteristics & Notes |

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Frequently used for resolving amines; known to form crystalline salts.[1][6] The (S)-(+) enantiomer is also commonly used. |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | A widely available and cost-effective resolving agent.[3][7] Forms diastereomeric salts with basic amines.[8] |

| Tartaric Acid Derivatives | Chiral Dicarboxylic Acid | Derivatives such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) are highly effective and can offer improved separation efficiency over the parent acid.[9] |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid that readily forms salts with amines.[3] Its rigid structure can aid in forming well-defined, crystalline diastereomers. |

Detailed Experimental Protocol

The following is a generalized, representative protocol for the chiral resolution of racemic chroman-4-amine via diastereomeric salt formation. Researchers should optimize solvent choice, stoichiometry, and temperature for their specific system.

Step 1: Diastereomeric Salt Formation

-

Dissolve one equivalent of racemic (±)-chroman-4-amine in a suitable solvent (e.g., methanol or ethanol) in an appropriately sized flask.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-Mandelic Acid) in the same solvent, warming gently if necessary to achieve complete dissolution.

-

Add the resolving agent solution to the amine solution with stirring.

-

Heat the combined mixture until a clear, homogeneous solution is obtained.

Step 2: Fractional Crystallization

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, seeding with a small amount of previously formed salt may be necessary.

-

To maximize the yield of the less soluble salt, the flask can be placed in a refrigerator or ice bath (e.g., 0–5 °C) for several hours or overnight to complete the crystallization process.[6]

Step 3: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the isolated salt. At this stage, the diastereomeric excess (de%) can be checked, and if necessary, the salt can be recrystallized from a fresh portion of the solvent to improve its purity.[10]

Step 4: Liberation of the Enantiopure Free Amine

-

Suspend the dried diastereomeric salt in a biphasic system consisting of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[11]

-

While stirring vigorously, add a base (e.g., 2M NaOH solution) dropwise until the aqueous layer becomes basic (pH > 11). This deprotonates the amine, liberating it from the chiral acid.[11]

-

Continue stirring until all solids have dissolved, indicating the complete conversion of the salt to the free amine.

Step 5: Extraction and Product Isolation

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two or three more times with the organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched chroman-4-amine.

Step 6: Analysis of Enantiomeric Purity

-

Determine the enantiomeric excess (ee%) of the final product using an appropriate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[12]

Strategic Approach to Resolution

The decision to use diastereomeric salt formation is based on the functional groups present in the target molecule. This method is ideal for compounds containing an acidic or basic "handle" that allows for salt formation.

Caption: Decision tree for selecting a resolution strategy.

Conclusion

The chiral resolution of racemic chroman-4-amine is most effectively achieved through the classical method of diastereomeric salt formation.[1][4] This robust and scalable technique relies on the selection of an appropriate chiral resolving agent, such as mandelic acid or tartaric acid derivatives, and the optimization of crystallization conditions.[1][9] By following a systematic experimental protocol involving salt formation, fractional crystallization, and liberation of the free amine, researchers can obtain enantiomerically enriched chroman-4-amine, a crucial intermediate for the advancement of chiral drug development.

References

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

The Chroman-4-Amine Core: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the discovery, history, and development of chroman-4-amine derivatives, with a focus on their synthesis, biological evaluation, and therapeutic potential, particularly as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.

Discovery and Historical Perspective

The chroman ring system is a fundamental component of many natural products, including flavonoids, which are ubiquitous in the plant kingdom. The exploration of chroman-4-one derivatives, the synthetic precursors to chroman-4-amines, has a long history rooted in the study of these natural products.[1][2] Synthetic efforts to create chroman-4-one analogues were driven by the desire to understand the structure-activity relationships (SAR) of naturally occurring flavonoids and to develop novel therapeutic agents with a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][3]

The development of chroman-4-amine derivatives represents a more recent chapter in the history of this scaffold. The primary impetus for their synthesis was the search for potent and selective inhibitors of monoamine oxidases (MAOs).[4] MAOs are enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] The inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6] The structural similarity of the chroman-4-amine core to known MAO inhibitors prompted medicinal chemists to explore this chemical space. Early synthetic efforts focused on the asymmetric synthesis of chiral chroman-4-amines to investigate the stereochemical requirements for potent MAO inhibition.[7] These investigations have led to the discovery of highly potent and selective chroman-4-amine-based MAO-B inhibitors, establishing this scaffold as a promising framework for the development of new treatments for neurodegenerative disorders.

Synthetic Approaches: From Chroman-4-one to Chroman-4-amine

The synthesis of chroman-4-amine derivatives typically begins with the construction of the corresponding chroman-4-one precursor. A variety of synthetic methods have been developed for the preparation of chroman-4-ones, often involving the cyclization of a phenol derivative with a three-carbon synthon.

A common and versatile method for the synthesis of the chroman-4-amine is the reductive amination of the chroman-4-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of a Substituted Chroman-4-one

A general procedure for the synthesis of 2-substituted chroman-4-ones involves a base-mediated aldol condensation followed by intramolecular cyclization.

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq.) in ethanol (0.4 M), add the desired aldehyde (1.1 eq.) and diisopropylamine (DIPA) (1.1 eq.).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[8]

Experimental Protocol: Reductive Amination of a Chroman-4-one

The conversion of a chroman-4-one to a chroman-4-amine can be achieved through various reductive amination protocols. A common method utilizes sodium cyanoborohydride as the reducing agent.

Procedure:

-

In a round-bottom flask, dissolve the chroman-4-one (1.0 eq.) and ammonium acetate (10 eq.) in methanol (MeOH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1 M aqueous HCl.

-

Make the solution basic by the addition of aqueous NaOH.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the chroman-4-amine.

Quantitative Data: Monoamine Oxidase Inhibition

The primary therapeutic target for many chroman-4-amine derivatives is monoamine oxidase. The following tables summarize the in vitro inhibitory activity of a selection of chroman-4-one and chroman-4-amine derivatives against human MAO-A and MAO-B.

| Compound | R | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| Chroman-4-one Derivatives | ||||

| 5-hydroxy-2-methyl-chroman-4-one | H | 13.97 | 3.23 | 4.32 |

| (E)-5,7-dichloro-3-((2-(dimethylamino)pyrimidin-5-yl)methylene)chroman-4-one | Cl | >100 | 0.01058 | >9452 |

| (E)-3-((6-(dimethylamino)pyridin-3-yl)methylene)chroman-4-one | H | >100 | 0.213 | >469 |

| (E)-3-((1H-indol-3-yl)methylene)chroman-4-one | H | >100 | 0.181 | >551 |

Table 1: In vitro inhibitory activity of selected chroman-4-one derivatives against human MAO-A and MAO-B. Data sourced from[9][10].

| Compound | R₁ | R₂ | MAO-A % Inhibition @ 1µM | MAO-B % Inhibition @ 1µM |

| Chroman-4-amine Derivatives | ||||

| Propargylated Chroman Amine 1 | H | H | 20 | 85 |

| Propargylated Chroman Amine 2 | OMe | H | 15 | 90 |

| Propargylated Chroman Amine 3 | H | OMe | 10 | 95 |

Table 2: Preliminary screening of propargylated chroman-4-amine derivatives for MAO-A and MAO-B inhibition. Data interpreted from a graphical representation in a cited poster. Please note that these are percent inhibition values at a single concentration and not IC₅₀ values.

Signaling Pathways and Experimental Workflows

The therapeutic effects of chroman-4-amine derivatives as MAO inhibitors are a consequence of their ability to modulate neurotransmitter signaling pathways. The following diagrams, rendered in DOT language, illustrate a key signaling pathway and a typical drug discovery workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Lack of Publicly Available Stability Data for (R)-Chroman-4-amine hydrochloride

A comprehensive search of publicly accessible scientific literature, patents, and chemical supplier databases did not yield specific data on the physical and chemical stability of (R)-Chroman-4-amine hydrochloride. While basic properties such as molecular weight (185.65 g/mol ), purity (typically ≥97%), and a general storage recommendation to "Store at room temperature" are available from commercial suppliers, detailed stability studies, including degradation pathways, hygroscopicity, polymorphism, and forced degradation results, are not available in the public domain.[1]

This absence of information prevents the creation of an in-depth technical guide with quantitative data tables and specific experimental protocols as requested. The data required for such a guide is likely proprietary and has not been published.

However, to provide a framework for researchers and drug development professionals, this document outlines the general principles and methodologies that would be applied to a comprehensive stability assessment of a compound like this compound.

Hypothetical Framework for Stability Assessment

A thorough stability program for an active pharmaceutical ingredient (API) like this compound would involve a series of studies as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). These studies are designed to understand how the quality of the substance varies with time under the influence of various environmental factors.

Physical Stability Assessment

Physical stability studies focus on changes in the solid-state properties of the API, which can impact its manufacturing, bioavailability, and shelf-life.

Key Physical Stability Parameters:

| Parameter | Description | Typical Analytical Techniques |

| Polymorphism | The ability of the compound to exist in more than one crystalline form. Different polymorphs can have different solubility, stability, and melting points. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Solid-State NMR (ssNMR) |

| Hygroscopicity | The tendency of the compound to absorb moisture from the atmosphere. This can affect chemical stability, powder flow, and formulation performance.[2] | Dynamic Vapor Sorption (DVS), Karl Fischer Titration |

| Appearance | Visual changes in color, clarity, or physical form of the substance. | Visual Inspection, Colorimetry |

| Solubility | The solubility of the compound in various solvents, which is critical for formulation development. | Equilibrium solubility studies, UV/Vis Spectroscopy, HPLC |

| Particle Size | The size and distribution of particles, which can affect dissolution rate and bioavailability. | Laser Diffraction, Microscopy |

Chemical Stability Assessment

Chemical stability studies evaluate the susceptibility of the API to degradation, helping to identify potential degradation products and establish a retest period or shelf life. Forced degradation (stress testing) is a key component, used to predict the degradation pathways and develop stability-indicating analytical methods.[3][4]

Typical Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl), heat | To test for degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH), heat | To test for degradation in alkaline conditions. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or heat | To test for susceptibility to oxidation. |

| Thermal Stress | Dry heat (e.g., 60°C, 80°C) | To evaluate the effect of temperature on stability. |

| Photostability | Exposure to light with a specified overall illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines. | To assess the impact of light exposure. |

Experimental Protocols: A Generalized Approach

Due to the lack of specific data, the following represents a generalized protocol for a stability-indicating HPLC method, which is a cornerstone of any chemical stability study.[5][6][7]

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

1. Method Development:

-

Column Selection: A reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm) is typically the first choice.

-

Mobile Phase Selection: A gradient elution is often necessary to separate the main compound from various degradation products. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection is common. The detection wavelength would be set at the absorbance maximum of this compound.

-

Forced Degradation Sample Analysis: Samples from the forced degradation studies are injected to test the method's ability to resolve the parent peak from all degradation product peaks.

2. Method Validation (as per ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the resolution of the analyte peak from all other peaks in the stressed samples.

-

Linearity: Assessed across a range of concentrations (e.g., 50% to 150% of the nominal concentration) to demonstrate a linear relationship between detector response and concentration.

-

Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualization of Hypothetical Workflows

The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing. These are illustrative examples and do not represent actual data for this compound.

Caption: Illustrative chemical degradation pathways for a hypothetical compound.

Caption: Generalized workflow for pharmaceutical stability testing.

References

- 1. chemscene.com [chemscene.com]

- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]

- 7. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Solubility of (R)-Chroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Chroman-4-amine hydrochloride, a significant compound in medicinal chemistry. Understanding the solubility of this molecule is critical for its application in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document details its solubility profile, provides robust experimental protocols for solubility determination, and visualizes key experimental and logical workflows.

Physicochemical Properties and Solubility Profile

This compound is the hydrochloride salt of (R)-chroman-4-amine, a bicyclic structure featuring a chroman moiety.[1] The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing compounds.[1] As an amine hydrochloride, its solubility is expected to be pH-dependent, generally exhibiting higher solubility in acidic to neutral aqueous solutions where the amine group is protonated, and lower solubility in basic conditions where it may convert to the less soluble free base.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | PBS (pH 7.4), Water | Soluble | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water molecules. Solubility is pH-dependent. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can solvate both the ionic hydrochloride and the organic chroman structure. |

| Polar Aprotic | DMSO, DMF | Soluble | Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful organic solvents capable of dissolving a wide range of compounds, including many salts. Kinetic solubility assays often begin with the compound dissolved in DMSO.[2][3] |

| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development. Both kinetic and thermodynamic solubility assays are commonly employed. Thermodynamic solubility, which measures the equilibrium state between the dissolved and undissolved compound, is crucial for lead optimization and pre-formulation studies.[1][2]

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent system at equilibrium.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid ensures that equilibrium with the undissolved form is achieved.

-

Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[2][5] A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved microparticles, either:

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the aliquot through a low-binding 0.22 µm syringe filter. Adsorption to the filter material should be assessed and minimized.[6]

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC-UV or LC-MS/MS to determine the concentration of the compound in the saturated solution.[2][5]

-

-

Data Analysis:

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Use the calibration curve to calculate the concentration of this compound in the diluted supernatant.

-

Multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or µM.

-

Visualizations: Workflows and Mechanisms

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Chroman-4-Amine Scaffold: A Privileged Motif for Targeting Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-amine scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring with an amine substituent at the 4-position, has emerged as a structure of significant interest in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets have positioned it as a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of chroman-4-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this area.

Key Biological Targets and Quantitative Data

Derivatives of the chroman-4-amine scaffold have demonstrated significant activity against several key enzymes and receptors implicated in a variety of diseases, particularly neurodegenerative disorders. The primary biological targets identified to date include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), sirtuin 2 (SIRT2), and sigma-1 (σ1) and sigma-2 (σ2) receptors.

Enzyme Inhibition

Chroman-4-amine derivatives have shown potent inhibitory effects on enzymes central to the pathology of Alzheimer's disease and other neurological conditions.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidases by Chroman-4-amine Derivatives

| Compound Class | Target | IC50 / Ki | Reference |

| Amino-7,8-dihydro-4H-chromenone derivatives | BChE | IC50 = 0.65 ± 0.13 µM (for compound 4k) | |

| Propargylated chroman amines | MAO-A | Potent inhibition observed | [1] |

| Propargylated chroman amines | MAO-B | Potent inhibition observed | [1] |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | hAChE | IC50 = 7.20 μM | [2] |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | Cholinesterases | Dual inhibitory capacity | [2] |

Table 2: Inhibition of Sirtuin 2 by Chroman-4-one Derivatives

| Compound Class | Target | IC50 | Reference |

| Substituted chroman-4-one derivatives | SIRT2 | Low micromolar range | [3] |

| 2-Alkyl-chroman-4-ones | SIRT2 | Low micromolar range | [4] |

Receptor Binding

The chroman-4-amine scaffold has also been explored for its interaction with sigma receptors, which are implicated in neuroprotection and various neurological disorders.

Table 3: Binding Affinity of Chroman-4-amine Derivatives for Sigma Receptors

| Compound | Target | Ki | Selectivity (σ2/σ1) | Reference |

| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one | hσ1 | 19.6 ± 3.2 nM | 130 | [2] |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | hσ1 | 27.2 ± 6.8 nM | 28 | [2] |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | hσ1 | 309 ± 45 nM | - | [2] |

| 3-Amino-chromane derivatives | σ1 | Low nM affinities | High selectivity over TMEM97 (σ2) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the organic solvent should not exceed 1% in the final reaction mixture.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

50 µL of phosphate buffer

-

25 µL of test compound solution (or buffer for control)

-

25 µL of DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE) to each well.

-

Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color develops as thiocholine, a product of substrate hydrolysis, reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[6][7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine (substrate for both MAO-A and MAO-B)

-

Amplex® Red reagent (or similar H₂O₂-sensitive fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds

-

96-well black microplate

-